5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine
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Description
Synthesis Analysis
The synthesis of complex molecules like 5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step chemical reactions, each carefully designed to introduce specific functional groups or form specific ring structures. While direct references to the synthesis of this exact compound are not readily available, the literature offers insights into similar compounds' synthesis methods. For example, the synthesis of pyrazoline and pyrazole derivatives involves key steps like cycloaddition reactions, nucleophilic substitutions, and the use of organometallic reagents for the introduction of specific substituents (Gomaa & Ali, 2020).
Scientific Research Applications
Anticancer Potential
Cytotoxicity Against Cancer Cell Lines : Compounds analogous to 5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine have shown significant cytotoxicity against various cancer cell lines. For instance, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives exhibited notable cytotoxicity against human cervix, lung, prostate cancer cell lines, and mouse embryo fibroblasts, with certain analogs outperforming standard drugs like etoposide (Alam, Alam, Panda, & Rahisuddin, 2018).
Topoisomerase IIα Inhibition and Cytotoxicity : Related compounds have been studied for their topoisomerase IIα inhibitory activity, which is crucial in cancer treatment. Some synthesized pyrazole derivatives demonstrated substantial cytotoxicity against various cancerous cell lines, including MCF-7, NCI-H460, and HeLa, along with notable topoisomerase IIα inhibition (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).
Synthesis of Functionalized Compounds
- Creation of Spirocyclic and Oxindole Derivatives : The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which involved a key [3 + 2]-cycloaddition reaction, highlights the versatility of such compounds. These were synthesized using substituted isatins, α-amino acids, and cyclopropenes, displaying potential anticancer activity against human leukemia cell lines (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).
Antimicrobial and Antifungal Activities
Potential in Antibacterial and Antifungal Applications : Research indicates that pyridine-linked pyrazol-3-yl amines and their derivatives, synthesized through cyclocondensation, demonstrated notable insecticidal and antibacterial potential against various microorganisms, including Pseudococcidae insects (Deohate & Palaspagar, 2020).
Synthesis of Heterocyclic Compounds with Antimicrobial Properties : The synthesis of novel heterocyclic compounds containing pyrazole and other rings like thiadiazole has shown potential for antimicrobial activity. These compounds were evaluated for their effects on various bacteria and fungi, demonstrating their applicability in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
5-[1-(cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVABHDSJVBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4C5C4CN(C5)C6COC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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